molecular formula C26H27NO2 B2774474 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide CAS No. 1421481-97-1

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide

Cat. No. B2774474
CAS RN: 1421481-97-1
M. Wt: 385.507
InChI Key: IRICDKUIPZFCLA-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide, also known as GSK1360707, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of wakefulness and arousal. GSK1360707 has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.

Scientific Research Applications

Receptor Interaction and Structure-Activity Relationship

A significant amount of research has been dedicated to understanding the interaction of tetrahydronaphthalenyl compounds with receptors, particularly the 5-HT7 receptor. Studies have investigated the synthesis and structure-activity relationships of these compounds, identifying key substituents that influence receptor affinity and activity. For example, modifications in the aryl ring linked to the piperazine ring were found to play a crucial role in affinity towards the 5-HT7 receptor, with certain lipophilic substituents leading to high-affinity agonists, whereas others switch intrinsic activity toward antagonism (Leopoldo et al., 2007).

Antiproliferative and Antimicrobial Activities

Other studies have focused on the antiproliferative and antimicrobial properties of these compounds. For instance, naphthalene derivatives demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a potential role in tumor research and therapy (Berardi et al., 2005). Additionally, a series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides showed antimycobacterial activity comparable to or higher than that of rifampicin against Mycobacterium tuberculosis, indicating potential applications in addressing mycobacterial infections (Goněc et al., 2016).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis and chemical properties of tetrahydronaphthalenyl derivatives, exploring their potential as intermediates for developing new chemical entities with diverse biological activities. For example, studies have detailed the synthesis of novel polyketides with different post-modifications from desert endophytic fungi, providing insights into the biosynthesis and structural diversity of natural products (Li et al., 2018).

Analytical Characterization

Furthermore, analytical characterization of synthetic cathinone derivatives, including tetrahydronaphthalenyl compounds, has been reported. These studies provide crucial information on the identification and characterization of new psychoactive substances, contributing to forensic and pharmaceutical sciences (Qian et al., 2017).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c28-25(27-19-26(29)16-15-20-9-7-8-14-23(20)18-26)17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,29H,15-19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICDKUIPZFCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide

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